2-Bromo-6-hydroxypyridine

Descripción general

Descripción

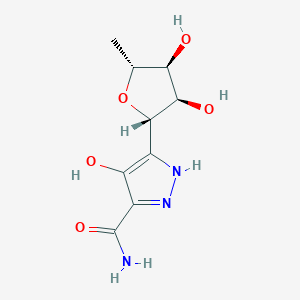

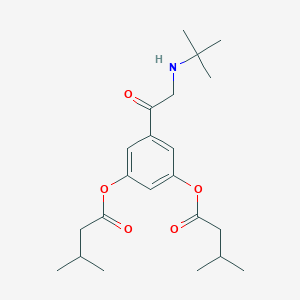

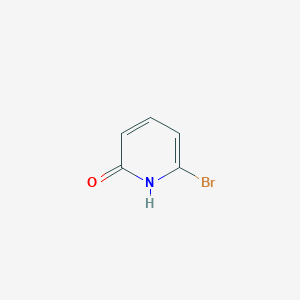

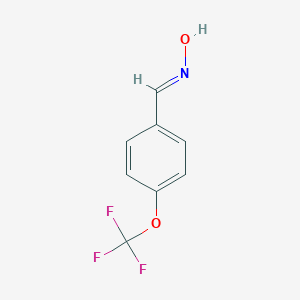

2-Bromo-6-hydroxypyridine is a compound with the molecular formula C5H4BrNO. It has a molecular weight of 174.00 g/mol . It is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .

Synthesis Analysis

The synthesis of this compound involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom and a hydroxyl group . The InChI code is InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) and the canonical SMILES is C1=CC(=O)NC(=C1)Br .Chemical Reactions Analysis

This compound can be used as a starting material for organic synthesis and used to prepare other compounds, such as drugs, pesticides, dyes, etc . It is obtained by the reaction of 2-pyridinecarboxaldehyde and carbon tetrachloride .Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.00 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 172.94763 g/mol, and it has a topological polar surface area of 29.1 Ų .Aplicaciones Científicas De Investigación

Reactivity and Formation

2-Bromo-6-hydroxypyridine can be synthesized through the reaction of concentrated aqueous solutions like sulfuric acid, phosphoric acid, acetic acid, or formic acid with 2,6-dibromopyridine at high temperatures. This process offers a method for the preparation of 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010).

Chemical Behavior and Derivatives

The behavior of bromo-derivatives of 2- and 3-ethoxypyridine, when heated with aqueous hydrochloric acid, leads to the formation of various chloro-hydroxypyridines and dihydroxypyridines (Hertog & Bruyn, 2010). This study illustrates the versatility of this compound in forming diverse chemical structures under different conditions.

Crystal Structure Analysis

The crystal structure of 2-bromo-4-hydroxypyridine has been analyzed, revealing its tautomeric forms and hydrogen bonding characteristics. This compound exhibits both the 4-hydroxypyridine and 4-pyridone tautomers, indicating a disordered proton occupying the O-H and N-H positions equally. This study provides insight into the molecular structure and interactions of such compounds (Monroe & Turnbull, 2019).

Catalytic Applications

Copper-catalyzed N- and O-arylation of hydroxypyridines, including 2-hydroxypyridine, has been explored. This research highlights the use of copper catalysts for the N-arylation of 2-hydroxypyridines and O-arylations of 3-hydroxypyridines with aryl bromides and iodides, demonstrating the compound's potential in catalytic processes (Altman & Buchwald, 2007).

Multicomponent Chemistry

2-Bromo-6-isocyanopyridine, closely related to this compound, has been identified as a universal convertible isocyanide for multicomponent chemistry. This compound combines sufficient nucleophilicity with good leaving group capacity, demonstrating its utility in synthetic chemistry, such as in the efficient synthesis of opioids (van der Heijden et al., 2016).

Safety and Hazards

2-Bromo-6-hydroxypyridine is classified as a flammable liquid (Category 4), acute toxicity (oral, Category 3), acute toxicity (dermal, Category 2), skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity (single exposure, Category 3, Respiratory system) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mecanismo De Acción

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.72, indicating moderate lipophilicity, which could influence its distribution and bioavailability .

Action Environment

The action of 2-Bromo-6-hydroxypyridine can be influenced by various environmental factors. For instance, its stability could be affected by light, temperature, and pH . Therefore, it’s recommended to store the compound in a dark place, sealed, and at room temperature .

Análisis Bioquímico

Biochemical Properties

It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives . The compound is soluble in methanol , which suggests it could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

In the Suzuki–Miyaura coupling, it is known that oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . This suggests that 2-Bromo-6-hydroxypyridine could potentially interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Propiedades

IUPAC Name |

6-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMMPWVMVDGZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356210 | |

| Record name | 2-Bromo-6-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27992-32-1 | |

| Record name | 6-Bromo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27992-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-bromo-6-hydroxypyridine react with potassium amide?

A1: While the research doesn't provide conclusive findings on the exact mechanism, it suggests that the amination of this compound with potassium amide in liquid ammonia occurs without rearrangement []. This means the basic pyridine structure remains intact, unlike reactions observed with some other isomers where ring contractions or cine-substitutions were noted. Further investigation is needed to confirm whether this reaction follows an elimination-addition (EA) pathway, as seen with some other halogenohydroxypyridines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)